molecular formula C17H16F2N2O3S B2878561 N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide CAS No. 899994-35-5

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B2878561
CAS No.: 899994-35-5
M. Wt: 366.38
InChI Key: ISKHPBHNJWCHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dioxido-thiazinan ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:

    Formation of the 2,4-difluorophenyl intermediate:

    Synthesis of the 1,1-dioxido-1,2-thiazinan ring: This can be achieved by cyclization reactions involving sulfur-containing precursors and appropriate oxidizing agents to introduce the sulfone group.

    Coupling of intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the 1,1-dioxido-1,2-thiazinan ring through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the dioxido-thiazinan ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to the presence of both difluorophenyl and dioxido-thiazinan groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHPBHNJWCHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.